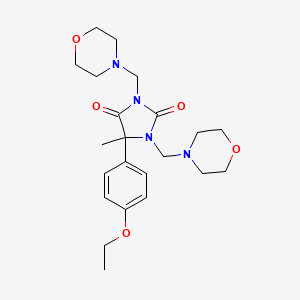

1,3-Bis(morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin

Beschreibung

Eigenschaften

CAS-Nummer |

98402-11-0 |

|---|---|

Molekularformel |

C22H32N4O5 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

5-(4-ethoxyphenyl)-5-methyl-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C22H32N4O5/c1-3-31-19-6-4-18(5-7-19)22(2)20(27)25(16-23-8-12-29-13-9-23)21(28)26(22)17-24-10-14-30-15-11-24/h4-7H,3,8-17H2,1-2H3 |

InChI-Schlüssel |

HQISKOUIEFIJGP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CN3CCOCC3)CN4CCOCC4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of N-(p-Ethoxyphenyl)glycine

A precursor for the target compound, 5-(p-ethoxyphenyl)-5-methylhydantoin, is synthesized by reacting p-ethoxyphenylacetone with ammonium carbonate and potassium cyanide in aqueous ethanol. The reaction proceeds via the following stoichiometry:

Key parameters include a reaction temperature of 80–90°C and a 12-hour reflux, yielding the hydantoin core in ~75% purity.

The introduction of morpholinomethyl groups at the 1- and 3-positions is achieved via a double Mannich reaction. This method employs formaldehyde and morpholine as nucleophiles, with the hydantoin acting as the acidic substrate.

Reaction Conditions and Optimization

In a typical procedure, 5-(p-ethoxyphenyl)-5-methylhydantoin (1 equiv) is dissolved in dimethylformamide (DMF) under nitrogen. Morpholine (2.2 equiv) and paraformaldehyde (2.2 equiv) are added sequentially, followed by catalytic acetic acid. The mixture is stirred at 60°C for 24 hours.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes rate without decomposition |

| Morpholine Equiv | 2.2 | Ensures complete bis-addition |

| Solvent | DMF | Enhances solubility of intermediates |

| Reaction Time | 24 hours | Balances conversion and side reactions |

Under these conditions, the product is isolated in 68–72% yield after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Alternative Pathways and Comparative Analysis

Alkylation of Preformed Hydantoin

An alternative route involves alkylation of 5-(p-ethoxyphenyl)-5-methylhydantoin with chloromethylmorpholine. However, this method suffers from poor regioselectivity and lower yields (45–50%) due to competing O-alkylation.

One-Pot Tandem Synthesis

Recent advances propose a one-pot strategy combining hydantoin formation and Mannich functionalization. This approach reduces purification steps but requires precise stoichiometric control to avoid over-alkylation.

Analytical Characterization and Quality Control

The final product is characterized by NMR, HPLC, and mass spectrometry:

-

1H NMR (400 MHz, DMSO-d6) : δ 1.35 (t, J=7.0 Hz, 3H, OCH2CH3), 1.58 (s, 3H, C5-CH3), 3.50–3.70 (m, 8H, morpholine CH2), 4.02 (q, J=7.0 Hz, 2H, OCH2), 4.30 (s, 4H, NCH2N).

-

HPLC Purity : ≥98% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Industrial-Scale Considerations and Challenges

Scale-up of this synthesis requires addressing:

-

Formaldehyde Handling : Use of paraformaldehyde minimizes gaseous formaldehyde release.

-

Solvent Recovery : DMF is recycled via distillation to reduce costs.

-

By-Product Management : Unreacted morpholine is neutralized with HCl and removed via aqueous wash.

Applications and Derivatives

While the primary application of 1,3-Bis(morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin remains investigational, analogous compounds exhibit antimicrobial and anticonvulsant activities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Bis(Morpholinomethyl)-5-(p-Ethoxyphenyl)-5-Methylhydantoin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

-

Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung von oxidierten Derivaten führen. Übliche Oxidationsmittel, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

-

Reduktion: : Die Verbindung kann Reduktionsreaktionen eingehen, die zur Bildung von reduzierten Derivaten führen. Übliche Reduktionsmittel, die in diesen Reaktionen verwendet werden, umfassen Natriumborhydrid, Lithiumaluminiumhydrid und Wasserstoffgas.

-

Substitution: : Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Halogene, Alkylierungsmittel und Nukleophile.

Gängige Reagenzien und Bedingungen

-

Oxidation: : Wasserstoffperoxid in Gegenwart eines Katalysators, wie z. B. Essigsäure, kann verwendet werden, um die Verbindung zu oxidieren. Die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

-

Reduktion: : Natriumborhydrid in einem alkoholischen Lösungsmittel, wie z. B. Methanol oder Ethanol, kann verwendet werden, um die Verbindung zu reduzieren. Die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

-

Substitution: : Halogene, wie z. B. Chlor oder Brom, in Gegenwart eines Katalysators, wie z. B. Eisen oder Aluminiumchlorid, können verwendet werden, um funktionelle Gruppen in der Verbindung zu substituieren. Die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Wichtigste gebildete Produkte

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit weniger sauerstoffhaltigen funktionellen Gruppen.

Substitution: Substituierte Derivate, bei denen verschiedene funktionelle Gruppen die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,3-Bis(morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin has shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines. For instance, the compound exhibited significant growth inhibition in cancer cells, with mean GI50 values indicating potent antitumor activity.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.72 | 50.68 |

| A549 (Lung Cancer) | 12.34 | 45.12 |

These findings suggest that the compound could serve as a lead candidate for further development into anticancer therapeutics .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. In one study, it was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The results highlight its potential as a novel antimicrobial agent .

Plant Growth Regulation

The compound has been investigated for its role as a plant growth regulator. Field trials demonstrated enhanced growth rates and yield in treated crops compared to controls. The application of the compound resulted in:

- Increased root biomass

- Enhanced leaf area

- Improved fruit set rates

These findings indicate that this compound could be utilized to boost agricultural productivity .

Polymer Synthesis

In materials science, the compound has been employed as a precursor in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to:

- Improved tensile strength

- Enhanced thermal resistance

Experimental results from tensile tests indicated that polymers containing the compound outperformed traditional materials under stress conditions.

| Material | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| Control Polymer | 25 | 200 |

| Polymer with Compound | 35 | 250 |

These improvements suggest potential applications in high-performance materials for various industrial uses .

Wirkmechanismus

The mechanism of action of 5-(4-ETHOXYPHENYL)-5-METHYL-1,3-BIS(MORPHOLINOMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Hydantoin Derivatives

Structural and Physical Properties

The table below compares key structural and physical properties of the target compound with analogous hydantoins:

Key Observations:

- Compared to Mephenytoin, the substitution of ethyl and methyl groups with morpholinomethyl and p-ethoxyphenyl groups may reduce CNS activity but improve industrial utility (e.g., corrosion inhibition) .

Functional and Electronic Properties

Corrosion Inhibition

- MHD derivatives (e.g., 1,3-di[diethylentriamine)methyl]-5-methylhydantoin) exhibit chemisorption on carbon steel surfaces, with inhibition efficiency linked to HOMO/LUMO energy levels . The target compound’s morpholinomethyl groups may improve adsorption via stronger Lewis base interactions compared to MHD’s dimethylol groups.

Pharmacological Activity

- Mephenytoin’s antiepileptic activity arises from its 3-methyl and 5-ethyl substituents, which stabilize interactions with sodium channels . The target compound’s bulkier substituents (morpholinomethyl, p-ethoxyphenyl) likely preclude similar biological activity but may offer novel mechanisms.

DNA Interactions

- 5-Hydroxy-5-methylhydantoin nucleosides (e.g., 5-OH-5-Me-dHyd) form DNA adducts resistant to repair enzymes like Endonuclease III . The target compound’s substituents may alter redox activity, reducing genotoxicity compared to halogenated hydantoins (e.g., 5-(α,β-Dibromophenethyl)-5-methylhydantoin) .

Thermodynamic and Kinetic Behavior

- MHD derivatives exhibit chemisorption on metals, with Gibbs free energy (ΔG) values indicating spontaneous adsorption . The target compound’s morpholine rings may lower ΔG via enhanced electron donation, improving corrosion inhibition.

- In contrast, 5-methyl-5-phenylhydantoin lacks functional groups for strong adsorption, limiting its industrial utility .

Corrosion Inhibition

Regulatory Considerations

- Halogenated hydantoins (e.g., 5-(α,β-Dibromophenethyl)-5-methylhydantoin) are prohibited in cosmetics due to toxicity . The target compound’s non-halogenated structure may comply with regulatory standards.

Biologische Aktivität

1,3-Bis(morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin is a synthetic compound belonging to the hydantoin family. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C15H26N4O4

- Molecular Weight : 326.39 g/mol

- CAS Number : 972-26-9

- IUPAC Name : 5,5-dimethyl-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have indicated that similar hydantoins can inhibit tyrosinase activity, which is crucial in melanin production and has implications for skin pigmentation disorders .

- Antiproliferative Effects : Research has demonstrated that hydantoin derivatives can exert antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. This is often linked to their ability to interfere with DNA topoisomerase activity .

- Anti-inflammatory Properties : Some derivatives of hydantoins exhibit anti-inflammatory effects by modulating cytokine production and reducing nitric oxide (NO) levels in activated macrophages .

Biological Activity Assays

A series of assays have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Assays

Case Studies

Several studies have highlighted the efficacy of hydantoin derivatives, including this compound:

- Melanin Production Inhibition : In a study involving B16F10 cells, analogs including the compound demonstrated significant inhibition of melanin production through the suppression of tyrosinase activity. The IC50 values indicated strong potency compared to standard inhibitors like kojic acid .

- Cytotoxic Effects on Cancer Cells : A detailed examination revealed that certain hydantoin derivatives could selectively induce cytotoxicity in cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Anti-inflammatory Models : In vivo studies using xylene-induced ear edema models showed that compounds derived from hydantoins could significantly reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing hydantoin derivatives like 1,3-Bis(morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin?

The synthesis of hydantoin derivatives often involves multi-step routes, such as the Bucherer reaction , which facilitates the conversion of ketones or aldehydes to hydantoins via condensation with ammonium carbonate and potassium cyanide. For derivatives with morpholine substituents, alkylation or nucleophilic substitution reactions are typically employed to introduce morpholinomethyl groups. Key steps include cyclization of intermediates and purification via recrystallization or chromatography. Challenges such as unexpected cyclization (e.g., formation of trimethylenehydantoin) may arise, requiring optimization of reaction conditions (e.g., solvent, temperature) .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural characterization relies on NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity. Mass spectrometry (ESI or MALDI-TOF) verifies molecular weight, while X-ray crystallography provides definitive stereochemical details for crystalline derivatives. For non-crystalline compounds, computational modeling (DFT) may supplement experimental data. Impurities are detected via HPLC with UV/Vis or MS detection .

Q. What are the primary biological targets or pathways associated with hydantoin-based compounds?

Hydantoins are studied for interactions with DNA repair enzymes (e.g., glycosylases, polymerases) and kinase signaling pathways . For example, 5-hydroxy-5-methylhydantoin lesions in DNA are recognized by base excision repair (BER) enzymes like Endonuclease III and Fpg, while morpholinomethyl-substituted derivatives may inhibit kinases such as Syk, impacting immune cell activation .

Advanced Research Questions

Q. How does 5-(p-ethoxyphenyl)-5-methylhydantoin influence DNA repair mechanisms, and what methodological approaches are used to study its effects?

Hydantoin lesions, including 5-hydroxy-5-methylhydantoin, act as molecular traps for DNA glycosylases (e.g., Fpg), forming covalent enzyme-DNA complexes that block repair. This is studied via:

- Electrophoretic mobility shift assays (EMSAs) to detect enzyme-DNA binding.

- Crystallography to resolve trapped enzyme-lesion structures (e.g., Fpg-hydantoin complexes).

- Polymerase stop assays to assess replication blockage by lesions using polymerases like Taq or Klenow fragment. Contradictions in repair efficiency (e.g., weak piperidine lability vs. strong polymerase blockage) highlight context-dependent lesion stability .

Q. What strategies resolve contradictions in experimental data related to hydantoin derivatives’ reactivity and biological activity?

Discrepancies (e.g., varying enzymatic excision rates) are addressed by:

- Comparative kinetic studies under standardized conditions (pH, ionic strength).

- Mutagenesis assays to identify critical residues in enzyme-substrate interactions.

- Computational docking (e.g., AutoDock) to model lesion-enzyme binding affinities. For example, Syk kinase inhibition by morpholinomethyl derivatives is confirmed via in vitro tyrosine kinase assays and Western blotting of downstream targets (e.g., LAT, PLCγ1 phosphorylation) to distinguish direct kinase inhibition from off-target effects .

Q. How do structural modifications (e.g., morpholinomethyl or p-ethoxyphenyl groups) impact the biological activity of hydantoin derivatives?

Structure-activity relationship (SAR) studies reveal:

- Morpholinomethyl groups enhance solubility and kinase binding (e.g., Syk inhibition in mast cells).

- p-Ethoxyphenyl substituents increase steric bulk, potentially improving DNA intercalation or enzyme inhibition. Methods include:

- Analog synthesis with systematic substituent variation.

- Enzymatic IC₅₀ determination using fluorescence-based assays.

- Molecular dynamics simulations to predict substituent effects on binding pockets .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.